molecular formula C9H7NO2 B1625063 4-Methylbenzoyl isocyanate CAS No. 5843-46-9

4-Methylbenzoyl isocyanate

Cat. No.: B1625063
CAS No.: 5843-46-9
M. Wt: 161.16 g/mol
InChI Key: MLWXSSVGXIJYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzoyl isocyanate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with a methyl group at the para position. This compound is used as a building block in organic synthesis and has applications in various fields, including the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzoyl isocyanate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often relies on the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzoyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methylbenzoyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzoyl isocyanate is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This substitution can affect the compound’s boiling point, density, and reactivity compared to its analogs .

Properties

IUPAC Name

4-methylbenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXSSVGXIJYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462918
Record name 4-METHYL-BENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5843-46-9
Record name 4-METHYL-BENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzoyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-Methylbenzoyl isocyanate
Reactant of Route 3
Reactant of Route 3
4-Methylbenzoyl isocyanate
Reactant of Route 4
Reactant of Route 4
4-Methylbenzoyl isocyanate
Reactant of Route 5
Reactant of Route 5
4-Methylbenzoyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.